

Substrate preparation for MoS₂ ALD with Molybdenum hexafluoride

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Compound of Interest

Compound Name: Molybdenum hexafluoride

CAS No.: 7783-77-9

Cat. No.: B1676692

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Application Note: Substrate Preparation for MoS₂ ALD using **Molybdenum Hexafluoride** (MoF₆)

Executive Summary

Atomic Layer Deposition (ALD) of Molybdenum Disulfide (MoS₂) is critical for scaling 2D materials from exfoliation-based research to wafer-scale device integration. While **Molybdenum Hexafluoride** (MoF₆) is a preferred precursor due to its high vapor pressure and liquid state at room temperature, it presents a severe chemical challenge: substrate etching.

MoF₆ is a high-valent fluoride that spontaneously etches silicon (Si) and silicon dioxide (SiO₂) surfaces, releasing volatile SiF₄ and HF byproducts. This application note details the mandatory substrate preparation protocols required to prevent substrate damage and overcome the "nucleation delay" often observed on inert oxides.

The Chemistry of Challenge: Etching & Nucleation

To master this process, one must understand the competing mechanisms at the substrate interface.

The Etching Mechanism

Unlike chloride-based precursors (e.g., MoCl_5), MoF_6 is an aggressive fluorinating agent. On a standard Silicon wafer with native oxide, the following parasitic reaction competes with ALD growth:

The generation of HF (Hydrofluoric Acid) during the H_2S co-reactant pulse further exacerbates this, leading to the "pitting" of SiO_2 and Si substrates, destroying the device interface before the first monolayer of MoS_2 is formed.

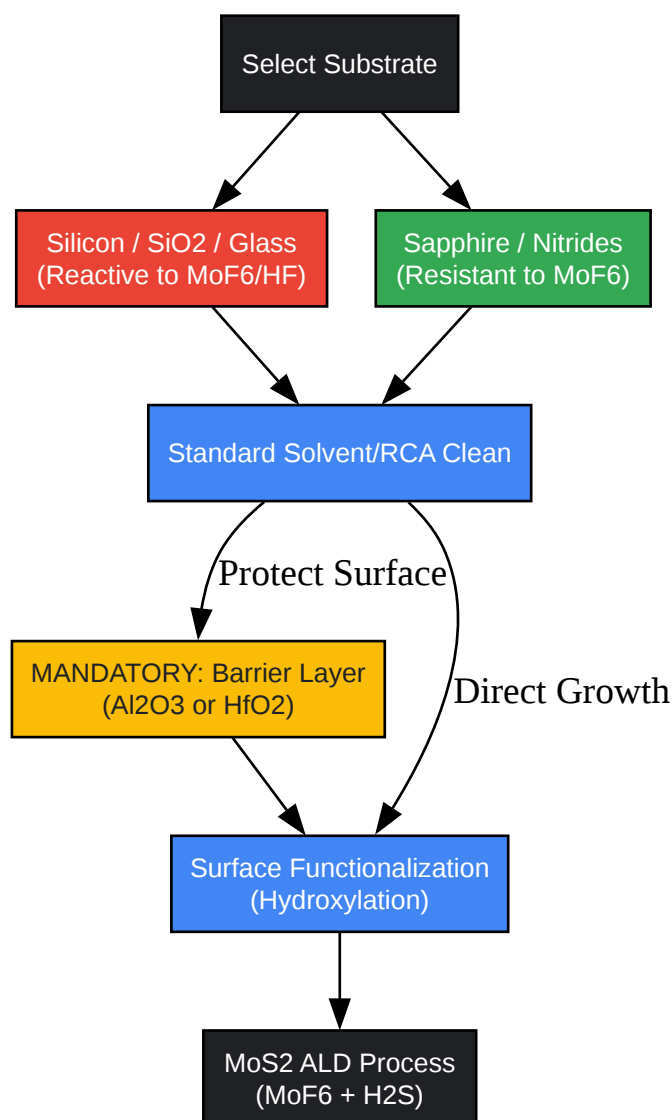
The Nucleation Challenge

Even on chemically resistant substrates (like Sapphire), MoS_2 suffers from an incubation period. The basal plane of MoS_2 is inert; therefore, initial growth requires active sites (hydroxyls $-\text{OH}$) to anchor the Mo precursor. Without proper functionalization, the film will grow as unconnected islands rather than a continuous 2D layer.

Substrate Selection & Workflow Logic

The choice of substrate dictates the preparation workflow. We categorize substrates into Reactive (Si, SiO_2 , Glass) and Inert/Resistant (Sapphire, Al_2O_3 , SiN_x).

Decision Matrix: Substrate Preparation



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Figure 1: Decision tree for substrate preparation. Note that Si-based substrates require a barrier layer to survive the precursor chemistry.

Detailed Protocols

Protocol A: Standard Surface Cleaning (All Substrates)

Objective: Remove organic contaminants and particles that act as non-uniform nucleation centers.

- Sonication: Acetone (10 min)

IPA (10 min)

DI Water (10 min).

- Piranha Etch (Optional for Sapphire): 3:1 H₂SO₄:H₂O₂ for 15 mins. Warning: Corrosive.
- N₂ Dry: Blow dry with high-purity Nitrogen.
- Dehydration Bake: 150°C for 10 mins on a hotplate to remove physisorbed water.

Protocol B: The Al₂O₃ Barrier Layer (Critical for Si/SiO₂)

Objective: Deposit a chemically resistant "skin" that MoF₆ cannot etch. Al₂O₃ is preferred because Al-F bonds are stable and non-volatile, unlike Si-F.

- Method: Thermal ALD (Trimethylaluminum + H₂O).
- Thickness: Minimum 3-5 nm (approx. 30-50 cycles).
- Temperature: 200°C - 300°C.

Step	Precursor	Pulse (s)	Purge (s)	Note
1	TMA	0.1	10	Saturates surface with Al-CH ₃
2	H ₂ O	0.1	10	Forms Al-OH (Hydroxyls)

Validation: The surface is now Al-OH terminated, which is chemically stable against MoF₆ and provides excellent nucleation sites.

Protocol C: Surface Functionalization (Hydroxylation)

Objective: Maximize -OH group density to reduce the "incubation delay." MoF₆ reacts with surface -OH groups to anchor the Mo atom.

- For Al₂O₃ coated substrates: The final pulse of the Al₂O₃ process must be H₂O. Do not end with TMA.
- For Sapphire/Inert substrates: Perform a UV-Ozone treatment for 15 minutes immediately prior to loading into the ALD reactor. This generates surface -OH groups.

MoS₂ ALD Process Parameters

Once the substrate is prepared (Cleaned + Barrier + Hydroxylated), the MoS₂ deposition can proceed.

- Reactor Type: Viscous flow, warm-walled reactor.
- Carrier Gas: N₂ or Ar (99.999%).

Parameter	Value	Rationale
Substrate Temp	150°C - 200°C	<150°C: Poor reaction kinetics. >250°C: Desorption of precursors.
MoF ₆ Pulse	0.5 - 1.0 s	High vapor pressure; short pulses suffice.
MoF ₆ Purge	> 20 s	Critical: Remove all physisorbed MoF ₆ to prevent CVD-like growth.
H ₂ S Pulse	0.5 - 1.0 s	Co-reactant.
H ₂ S Purge	> 20 s	Remove HF byproduct efficiently.

Growth Rate: Expect ~0.4 - 0.6 Å/cycle after the incubation period (typically first 10-20 cycles).

Safety & Handling (MoF₆)

Strict adherence to safety is required.^{[1][2][3]} MoF₆ is highly toxic and corrosive.^[2]

- HF Generation: Upon contact with moisture (even in the air), MoF₆ releases HF.

- System Leak Check: The ALD system must be leak-checked to < 1 mTorr/min rise.
- Scrubbing: Exhaust must pass through a dry scrubber designed for acid gases (fluorides).
- PPE: Full acid-resistant PPE is required when changing precursor bottles.

Troubleshooting & Validation

How do you know if your prep worked?

- Scenario 1: Haze or Pitting on Si Substrate.
 - Cause: Barrier layer failure. MoF₆ etched the Si.
 - Fix: Increase Al₂O₃ thickness; check pinhole density of the barrier.
- Scenario 2: Island Growth / Roughness (AFM).
 - Cause: Poor nucleation (low -OH density).
 - Fix: Ensure UV-Ozone treatment was done; ensure final Al₂O₃ pulse was water.
- Scenario 3: No Growth.
 - Cause: Temperature too high (desorption) or too low (insufficient activation).
 - Fix: Verify substrate temperature is within 150-200°C window.

References

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